molecular formula C16H31ClSn B14655566 Butyl(chloro)dicyclohexylstannane CAS No. 40291-71-2

Butyl(chloro)dicyclohexylstannane

Cat. No.: B14655566
CAS No.: 40291-71-2
M. Wt: 377.6 g/mol
InChI Key: ILWXVBZYZNVODA-UHFFFAOYSA-M
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Description

Butyl(chloro)dicyclohexylstannane is an organotin compound with the molecular formula C₁₆H₃₁ClSn It is a derivative of stannane, where the tin atom is bonded to a butyl group, a chlorine atom, and two cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl(chloro)dicyclohexylstannane typically involves the reaction of butylstannane with cyclohexyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

BuSnH3+2C6H11ClBuSn(C6H11)2Cl+2HCl\text{BuSnH}_3 + 2 \text{C}_6\text{H}_{11}\text{Cl} \rightarrow \text{BuSn(C}_6\text{H}_{11})_2\text{Cl} + 2 \text{HCl} BuSnH3​+2C6​H11​Cl→BuSn(C6​H11​)2​Cl+2HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl(chloro)dicyclohexylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions are typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.

Major Products Formed

    Oxidation: Tin oxides and other organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Butyl(chloro)dicyclohexylstannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of butyl(chloro)dicyclohexylstannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • Butyl(dichloro)cyclohexylstannane
  • Butyl(trichloro)stannane
  • Cyclohexyl(chloro)dimethylstannane

Uniqueness

Butyl(chloro)dicyclohexylstannane is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

40291-71-2

Molecular Formula

C16H31ClSn

Molecular Weight

377.6 g/mol

IUPAC Name

butyl-chloro-dicyclohexylstannane

InChI

InChI=1S/2C6H11.C4H9.ClH.Sn/c2*1-2-4-6-5-3-1;1-3-4-2;;/h2*1H,2-6H2;1,3-4H2,2H3;1H;/q;;;;+1/p-1

InChI Key

ILWXVBZYZNVODA-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](C1CCCCC1)(C2CCCCC2)Cl

Origin of Product

United States

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